Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt
Overview
Description
Scientific Research Applications
Self-association in Aqueous Solution
Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt exhibits self-association properties in aqueous solution. Dimerization of its free acid and ester forms increases with the degree of esterification. These dimers exhibit significant blue shifts in their Soret bands, indicating cofacial stacking of molecules with a possible offset arrangement. The formation of nonfluorescent dimers of these porphyrins that can efficiently photosensitize is noteworthy (Dairou, Vever-Bizet, & Brault, 2002).
Electrophilic Substitution Reactions
Deuteroporphyrin IX derivatives undergo electrophilic substitution reactions, including deuteriation and Vilsmeier formylation. These processes depend on the nature of the substituents at the 2- and 4-positions of the porphyrin substrate (Smith & Langry, 1983).
Synthesis of Complex Esters
Novel esters of deuteroporphyrin IX have been synthesized, such as those containing carborane cages. These complex esters are made by reacting the acid chloride of specific carborane-carboxylic acids with bis-glycol in the presence of catalysts (Kahl & Koo, 1990).
Aggregation in Aqueous Organic Medium
Deuteroporphyrin IX dimethyl ester forms H- and J-aggregates in water–DMF solutions. These aggregates can bind with proteins such as BSA, affecting their photophysical properties (Lebedeva, Yurina, Gubarev, & Guseinov, 2020).
Role in Postradiation Recovery
Studies have indicated that certain derivatives of deuteroporphyrin IX can enhance postirradiation regeneration of bone marrow haemopoiesis compartments in mice. This suggests a potential role in aiding recovery from radiation damage (Deshevoĭ et al., 1993).
properties
IUPAC Name |
disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O10S2.2Na/c1-15-19(7-9-29(37)45-5)25-14-26-20(8-10-30(38)46-6)16(2)22(34-26)12-27-32(48(42,43)44)18(4)24(36-27)13-28-31(47(39,40)41)17(3)23(35-28)11-21(15)33-25;;/h11-14,35-36H,7-10H2,1-6H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYSLQMGNLZPRW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)S(=O)(=O)[O-])C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N4Na2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585934 | |
Record name | Disodium 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethylporphyrin-2,7-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt | |
CAS RN |
58537-78-3 | |
Record name | Disodium 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethylporphyrin-2,7-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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